molecular formula C18H11N3O5S2 B11061487 3-Hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-Hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11061487
M. Wt: 413.4 g/mol
InChI Key: REVHTHIWLKFFIH-UHFFFAOYSA-N
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Description

thiazolylthienylpyrrolone , is a heterocyclic molecule with an intriguing structure. Let’s break it down:

    3-Hydroxy: Indicates the presence of a hydroxyl group (OH) at position 3.

    5-(4-nitrophenyl): Refers to a nitrophenyl group attached at position 5.

    1-(1,3-thiazol-2-YL): Describes a thiazole ring fused to the pyrrolone core at position 1.

    4-(2-thienylcarbonyl): Indicates a thienylcarbonyl group at position 4.

    1,5-dihydro-2H-pyrrol-2-one: The core structure, a dihydro-2H-pyrrol-2-one, is a five-membered ring with a carbonyl group.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, including cyclization reactions and condensations. One common approach involves the reaction of a thiazole derivative with a thienylcarbonyl compound, followed by cyclization to form the pyrrolone ring.

Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for further investigations.

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydroxyl group at position 3 can undergo oxidation.

    Reduction: Reduction of the nitrophenyl group is feasible.

    Substitution: Thiazole and thienylcarbonyl groups are susceptible to substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products::
  • Oxidation: 3-keto derivative.
  • Reduction: Aminophenyl derivative.
  • Substitution: Various substituted products.

Scientific Research Applications

Chemistry::

  • Building block for novel heterocyclic compounds.
  • Ligand design for coordination chemistry.
Biology and Medicine::
  • Potential bioactive properties due to its unique structure.
  • Antimicrobial studies.
  • Investigation of enzyme inhibition.
Industry::
  • Limited industrial applications, but potential as a starting material.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

    Similar Compounds: Thiazolylthienylpyrrolone shares structural features with other pyrrolones, thiazoles, and nitrophenyl-containing compounds.

    Uniqueness: Its combination of thiazole, thienylcarbonyl, and nitrophenyl moieties sets it apart.

Properties

Molecular Formula

C18H11N3O5S2

Molecular Weight

413.4 g/mol

IUPAC Name

4-hydroxy-2-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H11N3O5S2/c22-15(12-2-1-8-27-12)13-14(10-3-5-11(6-4-10)21(25)26)20(17(24)16(13)23)18-19-7-9-28-18/h1-9,14,23H

InChI Key

REVHTHIWLKFFIH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])C4=NC=CS4)O

Origin of Product

United States

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